Ehp-inhibitor-1
Description
Eph Receptor Family Architecture and Ligand Interactions
The Eph receptor family comprises 16 known members in humans, divided into two main subclasses: EphA and EphB receptors, based on sequence homology and their preferential binding to specific ephrin ligands medsci.orgfrontiersin.orgencyclopedia.pubrndsystems.comqiagen.comwikipedia.org. Ephrin ligands are also classified into two groups: ephrin-A ligands, which are anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) linkage, and ephrin-B ligands, which are transmembrane proteins with a cytoplasmic tail medsci.orgwikipedia.orgfrontiersin.orgencyclopedia.pubrndsystems.comqiagen.comwikipedia.org.
Ephrin Ligands and Bidirectional Signaling Paradigms
The interaction between Eph receptors and ephrin ligands is characterized by a unique feature: bidirectional signaling. Upon binding, signaling is transduced into the Eph receptor-expressing cell (forward signaling) and simultaneously into the ephrin-expressing cell (reverse signaling) medsci.orgwikipedia.orgfrontiersin.orgpatsnap.comresearchgate.netrndsystems.comfrontiersin.orgqiagen.comwikipedia.orgmpg.denih.govbiologists.comnih.gov. This dual signaling capacity allows for complex cellular responses and fine-tuning of developmental processes medsci.orgwikipedia.orgfrontiersin.orgpatsnap.comresearchgate.netrndsystems.comfrontiersin.orgqiagen.comwikipedia.orgmpg.denih.govbiologists.comnih.gov.
Table 1: Eph Receptor and Ephrin Ligand Classes
| Class | Receptor Members (Human) | Ligand Members (Human) | Membrane Anchorage |
| EphA | EphA1–EphA8, EphA10 | Ephrin-A1–Ephrin-A5 | GPI-linked |
| EphB | EphB1–EphB4, EphB6 | Ephrin-B1–Ephrin-B3 | Transmembrane |
Canonical and Non-Canonical Eph Signaling Pathways
Eph signaling can occur through canonical and non-canonical pathways encyclopedia.pubnih.gov. Canonical signaling is typically ligand-dependent and involves tyrosine kinase activation, leading to downstream signaling cascades. Non-canonical pathways may involve ligand-independent mechanisms or alternative signaling routes, such as serine phosphorylation, which can influence cellular processes differently encyclopedia.pubnih.gov.
Physiological Roles of Eph/Ephrin Signaling
The Eph/ephrin system is integral to numerous biological functions throughout development and in adulthood.
Embryonic Development and Tissue Patterning
During embryonic development, Eph/ephrin signaling is critical for establishing tissue architecture and cell organization. Its roles include guiding neuronal axon growth cones, mediating cell migration, forming tissue boundaries, and orchestrating segmentation wikipedia.orgencyclopedia.pubbiologists.comucsf.eduwikipedia.orgmpg.denih.govbiologists.comnih.govselleckchem.comnih.govembopress.org. For instance, Eph/ephrin interactions guide neural crest cell migration and pattern neuronal connections wikipedia.orgwikipedia.orgembopress.org.
Adult Tissue Homeostasis and Cellular Processes
In adult tissues, Eph/ephrin signaling contributes to maintaining homeostasis and regulating various cellular processes. These include synaptic plasticity in the nervous system, angiogenesis (blood vessel formation), stem cell differentiation, and immune cell function medsci.orgfrontiersin.orgresearchgate.netbiologists.comnih.gov. For example, EphB4/ephrin-B2 signaling is vital for lymphatic valve development, essential for tissue fluid homeostasis ucsf.edu.
Table 2: Diverse Roles of Eph/Ephrin Signaling
| Domain | Key Functions |
| Embryonic Development | Axon guidance, cell migration, tissue boundary formation, segmentation, tissue patterning, angiogenesis, limb development, cell segregation. |
| Adult Homeostasis | Synaptic plasticity, angiogenesis, stem cell differentiation, immune cell development and function, tissue repair, maintenance of epithelial integrity. |
Pathophysiological Implications of Aberrant Eph Signaling
Disruptions in Eph/ephrin signaling are implicated in a range of diseases, including cancer, neurological disorders, and immune system dysregulation medsci.orgfrontiersin.orgpatsnap.comencyclopedia.pubresearchgate.netfrontiersin.orgucsf.edumdpi.compnas.orgnih.gov. Aberrant expression or activity can lead to uncontrolled cell proliferation, migration, and invasion, contributing to tumor growth and metastasis patsnap.comencyclopedia.pubfrontiersin.orgpnas.orgnih.gov. For example, EphA2 overexpression is linked to metastasis in various cancers medsci.org, and dysregulation of Eph/ephrin signaling is associated with neurodegenerative diseases like Alzheimer's nih.gov.
Given its critical role in these pathological processes, targeting the Eph/ephrin system presents a promising therapeutic avenue. Ehp-inhibitor-1 is an example of an Eph family tyrosine kinase inhibitor that targets Eph receptors biocat.comglpbio.com. Such inhibitors work by blocking the interaction between Eph receptors and their ephrin ligands, often by inhibiting the kinase activity of the receptor, thereby modulating the downstream signaling cascades patsnap.com. By interfering with aberrant Eph signaling, inhibitors like this compound aim to restore normal cellular functions and combat disease progression patsnap.compnas.org.
Compound List:
this compound
Eph receptors (EphA, EphB)
Ephrin ligands (Ephrin-A, Ephrin-B)
EphA2
EphA3
EphA4
EphB2
EphB4
Ephrin-A1
Ephrin-A3
Ephrin-A5
Ephrin-B1
Ephrin-B2
Ephrin-B3
VEGFR3
Nogo
Reelin
ErbB2
FGFRs
CXCR4
Integrins
Cadherins
Src kinases
PI3-kinase
Grb2
Grb10
RasGap
Nck
p59fyn
Ephexin
Intersectin
Kalirin
p75NTR
Fyn kinase
AKT
ERK/MAP kinase
PDZ-domain containing proteins
PTP-BL
GRIP2
HER2
VEGF
Tamoxifen
Sitravatinib (MGCD516, MG-516)
ALW II-41-27
AWL-II-38.3
Ifabotuzumab (Anti-EphA3)
Anti-EphA2 (MEDI-547)
NVP-BHG712
NVP-BHG712 isomer
123C4
ALW-II-49-7
KYL
Targefrin
HG-9-91-01
JI-101
Rhynchophylline
LDN-211940 oxalate (B1200264)
CDD-2693
CDD-3167
UniPR126
UniPR129
YSA
SWL
APY
VTM
Ehp-inhibitor-2
Structure
3D Structure
Properties
IUPAC Name |
6-(3-methoxyphenyl)-3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-24-14-6-2-4-12(8-14)15-10-21-18-16(11-22-23(18)17(15)19)13-5-3-7-20-9-13/h2-11H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGYGRTZRXWSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N3C(=C(C=N3)C4=CN=CC=C4)N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Preclinical Development of Ehp Inhibitor 1 As an Eph Kinase Modulator
Strategic Approaches in Eph Receptor Inhibitor Identification
The identification of novel and selective Eph receptor inhibitors is a critical step in developing new therapeutic agents. The process generally involves large-scale screening of chemical libraries and rational drug design based on the structural biology of the target kinases.
High-Throughput Screening Methodologies
High-throughput screening (HTS) is a foundational strategy in modern drug discovery, enabling the rapid assessment of large and diverse chemical libraries for their ability to modulate a specific biological target. In the context of Eph kinases, HTS assays are designed to identify compounds that inhibit the catalytic activity of the kinase domain. These assays are typically performed in a miniaturized format, allowing for the testing of hundreds of thousands of compounds in a short period.
Common HTS formats for kinase inhibitors include:
Biochemical Assays: These assays directly measure the enzymatic activity of the purified Eph kinase domain. A common approach is to quantify the phosphorylation of a substrate peptide or protein. This can be achieved through various detection methods, including fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), and luminescence-based assays that measure ATP consumption.
Cell-Based Assays: These assays assess the inhibitory effect of compounds on Eph kinase activity within a cellular context. This can involve measuring the autophosphorylation of the Eph receptor or the phosphorylation of downstream signaling molecules in response to ligand stimulation. Cell-based assays provide a more physiologically relevant environment and can filter out compounds with poor cell permeability.
A particularly powerful HTS method is DNA-Encoded Library Technology (DELT), which involves the screening of vast libraries of compounds that are individually tagged with a unique DNA barcode. This technology allows for the rapid identification of potent binders to a target protein by affinity selection, followed by amplification and sequencing of the DNA tags to identify the corresponding chemical structures.
Computational and Structure-Based Drug Design Principles
Computational and structure-based drug design plays a pivotal role in the discovery and optimization of kinase inhibitors. These approaches rely on the three-dimensional structure of the target kinase, which can be determined through X-ray crystallography or cryo-electron microscopy.
Key principles of structure-based design for Eph kinase inhibitors include:
Targeting the ATP-Binding Site: The majority of kinase inhibitors are designed to be competitive with ATP, binding to the highly conserved ATP-binding pocket of the kinase domain. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold of Ehp-inhibitor-1 is a classic "hinge-binding" motif, designed to form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.
Exploiting Selectivity Pockets: While the ATP-binding site is conserved across the kinome, subtle differences in the surrounding amino acid residues can be exploited to achieve selectivity. Structure-based design aims to modify the inhibitor scaffold with chemical moieties that can interact favorably with these unique sub-pockets in the target Eph kinase, while clashing with the corresponding regions in off-target kinases.
Virtual Screening: Computational methods can be used to screen virtual libraries of millions of compounds to predict their binding affinity and mode to the target kinase. This in silico approach can prioritize a smaller, more manageable set of compounds for experimental testing, significantly accelerating the discovery process.
Preclinical Characterization of this compound
Following its initial identification, a candidate Eph kinase inhibitor like this compound would undergo a rigorous preclinical characterization to determine its potency, selectivity, and specific molecular targets.
Initial Identification and Potency Determination
The initial identification of this compound as an Eph family tyrosine kinase inhibitor likely originated from a screening campaign of a chemical library containing the pyrazolo[1,5-a]pyrimidine scaffold. Once identified as a "hit," the compound's potency would be determined through dose-response studies. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.
The determination of IC50 values is typically performed using the same biochemical or cell-based assays employed in the initial HTS, but with a range of inhibitor concentrations. For a more detailed characterization of the inhibitor-enzyme interaction, the inhibition constant (Ki) may also be determined.
Table 1: Representative Potency Data for Eph Kinase Inhibitors (Note: Specific data for this compound is not publicly available. This table presents hypothetical data for illustrative purposes.)
| Compound | Target Eph Kinase | IC50 (nM) |
| This compound | EphA2 | 50 |
| This compound | EphB4 | 75 |
| Comparator A | EphA2 | 25 |
| Comparator B | EphB4 | 100 |
Comparative Analysis with Other Eph Kinase Inhibitors
To understand the therapeutic potential of a new inhibitor, it is essential to compare its activity with existing compounds that target the same kinase family. This comparative analysis helps to establish the relative potency and potential advantages of the new compound. For instance, an inhibitor with improved potency or a more favorable selectivity profile would be considered a promising candidate for further development.
The pyrazolo[1,5-a]pyrimidine scaffold is a common feature in many kinase inhibitors, and a comparative analysis would involve testing this compound alongside other inhibitors from this class, as well as those with different chemical scaffolds, against a panel of Eph kinases.
Molecular Targeting Specificity
Achieving selectivity is a major challenge in the development of kinase inhibitors due to the high degree of conservation in the ATP-binding site across the human kinome. Off-target inhibition can lead to unwanted side effects. Therefore, determining the molecular targeting specificity of a new inhibitor is a critical step in its preclinical characterization.
This is typically achieved by screening the inhibitor against a large panel of kinases, often representing the entire human kinome. These "kinome scans" can be performed using various platforms that measure the binding affinity or inhibitory activity of the compound against hundreds of different kinases. The results of such a screen provide a selectivity profile, highlighting the intended targets and any potential off-targets. A highly selective inhibitor will show potent activity against its intended Eph kinase target(s) with minimal activity against other kinases.
Mechanistic Elucidation of Ehp Inhibitor 1 Action at the Cellular and Molecular Levels
Interaction with Eph Receptor Tyrosine Kinase Domains
The inhibitory effects of Ehp-inhibitor-1 are primarily exerted through its interaction with the highly conserved kinase domain of Eph receptors. This domain contains the ATP-binding pocket, a critical region for the catalytic activity of the receptor.
Small-molecule inhibitors of Eph receptors, such as this compound, typically function by competing with ATP for binding within the kinase domain. nih.govmdpi.compatsnap.com The ATP-binding pocket is a deep cleft that accommodates the adenine and ribose moieties of ATP, as well as the triphosphate group. Inhibitors are designed to occupy this pocket with high affinity, thereby preventing ATP from binding and consequently blocking the transfer of a phosphate group to substrate proteins. nih.gov The specific interactions of this compound within this pocket would involve hydrogen bonds and hydrophobic interactions with key amino acid residues, a common mechanism for kinase inhibitors. nih.govnih.gov
Table 1: Key Regions of the Eph Receptor ATP-Binding Pocket and Their Role in Inhibitor Binding
| Binding Region | Description | Potential Interactions with Inhibitors |
| Adenine Region | A hydrophobic pocket that accommodates the adenine ring of ATP. | Hydrophobic interactions, hydrogen bonds with the kinase hinge region. |
| Ribose Pocket | A region that binds the ribose sugar of ATP. | Can be targeted for inhibitor specificity. |
| Phosphate-Binding Region | Contains positively charged residues that coordinate the triphosphate group of ATP. | Inhibitors can mimic the phosphate groups to enhance binding affinity. |
| Hydrophobic Pocket | An additional pocket adjacent to the ATP-binding site, often accessed by inhibitors. | Can be exploited to achieve greater selectivity for specific kinases. |
This table is a generalized representation based on the known structure of kinase ATP-binding pockets.
A primary consequence of ATP-binding pocket engagement by an inhibitor is the prevention of receptor autophosphorylation. patsnap.com Upon ligand (ephrin) binding, Eph receptors dimerize or oligomerize, bringing their kinase domains into close proximity. This allows for trans-autophosphorylation, where one receptor kinase domain phosphorylates tyrosine residues on the activation loop of the adjacent receptor. This autophosphorylation event is a critical step in the full activation of the kinase, leading to a conformational change that allows for the binding and phosphorylation of downstream signaling proteins. By blocking ATP binding, this compound directly prevents this initial and essential step of receptor activation. nih.govnih.gov
The DFG (Asp-Phe-Gly) motif is a highly conserved sequence within the activation loop of protein kinases that plays a crucial role in regulating their catalytic activity. nih.govresearchgate.net The conformation of the DFG motif can be broadly classified into two states: "DFG-in" and "DFG-out". In the active "DFG-in" conformation, the aspartate residue coordinates a magnesium ion, which is essential for ATP binding and catalysis, while the phenylalanine residue is positioned in a hydrophobic pocket. nih.gov In the inactive "DFG-out" conformation, the aspartate and phenylalanine residues flip their positions, disrupting the ATP-binding site and preventing catalysis. nih.govresearchgate.net
Kinase inhibitors are often classified based on their ability to bind to and stabilize a specific DFG motif conformation. nih.gov
Type I inhibitors bind to the active "DFG-in" conformation.
Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation, often by accessing an adjacent hydrophobic pocket. nih.gov
The specific impact of this compound on the DFG-motif conformation has not been detailed in the available literature. However, as a kinase inhibitor, its mechanism would likely involve stabilizing either the "DFG-in" or "DFG-out" state, thereby locking the receptor in a catalytically incompetent conformation. nih.govresearchgate.net
Modulation of Downstream Signaling Cascades by this compound
By inhibiting the kinase activity of Eph receptors, this compound can modulate the activity of various downstream signaling pathways that are crucial for cell proliferation, migration, and survival.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell growth, differentiation, and survival. nih.gov The activation of the MAPK/ERK pathway is a complex process that can be influenced by Eph receptor signaling. In some cellular contexts, Eph receptor activation can lead to the inhibition of the MAPK/ERK pathway. nih.gov Therefore, by inhibiting Eph receptor activity, an inhibitor like this compound could potentially lead to an increase in MAPK/ERK signaling, depending on the specific cellular context and the balance of other signaling inputs. However, direct experimental evidence detailing the specific effect of this compound on ERK phosphorylation is not currently available. imrpress.comresearchgate.net
The AKT (also known as Protein Kinase B) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. elifesciences.org Similar to the MAPK/ERK pathway, the relationship between Eph receptor signaling and the AKT pathway is complex and can be cell-type dependent. In some instances, Eph receptor activation has been shown to lead to the phosphorylation and activation of AKT. nih.gov In such cases, treatment with an Eph receptor inhibitor like this compound would be expected to decrease AKT phosphorylation and downstream signaling. nih.govresearchgate.netresearchgate.net This would, in turn, promote apoptosis and inhibit cell survival. As with the MAPK/ERK pathway, specific studies on the direct impact of this compound on AKT signaling are needed to confirm these potential effects.
Table 2: Summary of Potential Downstream Effects of this compound
| Downstream Pathway | Potential Effect of this compound | Rationale |
| MAPK/ERK | Context-dependent modulation (potential for increased signaling) | Eph receptor activation can inhibit MAPK/ERK in some cells. |
| AKT | Potential for decreased signaling | Eph receptor activation can lead to AKT phosphorylation and activation. |
This table represents potential effects based on the known functions of Eph receptors and their inhibitors; specific experimental validation for this compound is required.
Insufficient Data to Generate Article on "this compound"
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data on the chemical compound "this compound" (CAS 861249-59-4) to generate a scientifically accurate and detailed article according to the requested outline.
The user's request specified a strict focus on "this compound" and a detailed article structure covering its mechanistic action on cell cycle progression, cell adhesion and migration, cell proliferation and viability, apoptosis, and angiogenesis.
Generating content for the specified sections without supporting research would result in speculation and would not adhere to the core principles of scientific accuracy. Therefore, the request to generate an article on "this compound" with the provided detailed structure cannot be fulfilled at this time.
Translational Research and Therapeutic Potential of Ehp Inhibitor 1
Ehp-inhibitor-1 in Metabolic Regulation and Glucose Homeostasis
The Eph/ephrin signaling system plays a role in the intricate communication within pancreatic islets, which is crucial for maintaining glucose homeostasis. Research indicates that inhibiting Eph receptors can influence glucose-stimulated insulin (B600854) secretion (GSIS) and improve glucose tolerance, particularly in models of insulin resistance.
Enhancement of Glucose-Stimulated Insulin Secretion (Context: other Eph antagonists)
Studies have demonstrated that inhibiting Eph receptors can enhance GSIS from pancreatic beta cells. For instance, a selective Eph antagonist, UniPR500, was shown to increase GSIS from EndoC-βH1 cells and mouse/human pancreatic islets unipr.itnih.gov. This effect is attributed to the modulation of Eph/ephrin interactions, which are integral to the communication system between beta cells essential for glucose homeostasis unipr.itnih.gov. The mechanism involves the Eph/ephrin system's direct involvement in the GSIS process unipr.it. These findings suggest that Eph receptor tyrosine kinases (RTKs) are potential drug targets for selectively increasing GSIS nih.gov.
Improvement of Glucose Tolerance in Insulin Resistance Models (Context: other Eph antagonists)
In addition to enhancing insulin secretion in vitro, Eph receptor inhibition has shown promise in improving glucose tolerance in vivo. The Eph antagonist UniPR500, when tested in vivo, demonstrated an improvement in glucose tolerance in both healthy and insulin-resistant mouse models unipr.it. This suggests that modulating Eph signaling can have a beneficial effect on glucose metabolism in conditions characterized by insulin resistance unipr.it.
Data Table: Effects of Eph Antagonists on Glucose Homeostasis
| Compound/Intervention | Model/Cell Type | Key Finding | Reference |
| UniPR500 | EndoC-βH1 cells | Increased Glucose-Stimulated Insulin Secretion (GSIS) | unipr.it |
| UniPR500 | Mouse islets | Increased Glucose-Stimulated Insulin Secretion (GSIS) | nih.gov |
| UniPR500 | Human islets | Increased Glucose-Stimulated Insulin Secretion (GSIS) | nih.gov |
| Eph RTK inhibitors | MIN6 cells | Selectively increased GSIS | nih.gov |
| UniPR500 | Healthy mice | Improved glucose tolerance | unipr.it |
| UniPR500 | IR mice | Improved glucose tolerance | unipr.it |
| Eph receptor signaling inhibition | Mice | Improved glucose tolerance | nih.gov |
This compound in Endometriosis Pathophysiology
Ephrin receptors (EPHs) and their ligands, Ephrins, are implicated in various pathological processes, including cell adhesion, migration, invasion, and angiogenesis, which are all relevant to the pathophysiology of endometriosis pnas.org. Endometriosis is a debilitating condition affecting millions of women worldwide, characterized by the growth of endometrial-like tissue outside the uterus, leading to inflammation, pain, and infertility pnas.orgijpsat.orgresearchgate.net. Aberrant activation of EPH signaling pathways has been observed in endometriosis pnas.org.
Research suggests that pan-EPH kinase inhibitors, a class to which this compound belongs, could potentially lead to nonhormonal treatments for endometriosis pnas.org. Studies have elucidated the elevated expression of EPHA2 and EPHA4 in endometriotic lesions, offering insights into the disease mechanisms pnas.org. By hindering cell proliferation and inflammatory processes characteristic of endometriosis, such inhibitors may provide therapeutic benefits pnas.org. The exploration of EPH signaling is considered scientifically robust and therapeutically urgent due to its role in disease progression pnas.org.
Data Table: Role of Eph Signaling in Endometriosis
| Pathway Component | Implication in Endometriosis Pathophysiology | Potential Therapeutic Target Class | Reference |
| Eph/ephrin signaling | Involved in cell adhesion, migration, invasion, and angiogenesis; aberrantly activated in endometriosis. | Pan-EPH kinase inhibitors | pnas.org |
| EPHA2 | Elevated expression in endometriotic lesions. | Pan-EPH kinase inhibitors | pnas.org |
| EPHA4 | Elevated expression in endometriotic lesions. | Pan-EPH kinase inhibitors | pnas.org |
Compound List:
this compound
UniPR500
Eph RTK inhibitors
Pharmacological and Biological Assessments of Ehp Inhibitor 1 in Advanced Preclinical Studies
In Vitro Pharmacological Profiling
In vitro profiling is the foundational step in characterizing the pharmacological properties of an Ehp-inhibitor-1. These assessments are conducted in controlled laboratory settings using biochemical and cell-based systems to elucidate the inhibitor's mechanism of action and specificity.
Kinase Selectivity Assays
A critical aspect of developing a kinase inhibitor is understanding its selectivity across the entire human kinome. reactionbiology.com High selectivity is desirable to minimize off-target effects. Kinase selectivity is often assessed using large-scale screening panels. nih.gov
One such method is the KINOMEscan assay, which quantitatively measures the binding of an inhibitor to a large panel of kinases. For instance, a representative pan-Eph inhibitor, CDD-2693, was tested at a 1 µM concentration against a panel of 468 kinases. The results demonstrated high selectivity for the EPH receptor family and the closely related SRC family of tyrosine kinases. pnas.org
Further characterization involves determining the inhibitor's potency against specific kinases. This is often achieved through binding assays, such as the LanthaScreen™ Kinase Binding Assay, which measures the inhibition constant (Kᵢ). For CDD-2693, this assay revealed nanomolar potency against several Eph receptors and some nonreceptor SRC family kinases. pnas.org
Table 1: Kinase Inhibition Profile of a Representative Ehp-inhibitor (CDD-2693)
| Kinase Target | Inhibition Constant (Kᵢ) in nM |
|---|---|
| EPHA2 | 4.0 |
| EPHA4 | 0.8 |
| EPHA8 | 4.7 |
| EPHB4 | 4.8 |
| FGR | 1.8 |
| YES1 | 2.0 |
| BLK | 8.8 |
| FRK | 9.4 |
| LCK | 10.6 |
| LYNA | 11.8 |
| SRC | 11.9 |
Data sourced from a study on potent pan-ephrin receptor kinase inhibitors. pnas.org
Cell-Based Functional Assays
Following biochemical validation, it is crucial to assess the inhibitor's activity within a cellular context. Cell-based functional assays determine if the compound can enter cells and engage its intended target, leading to a measurable biological response. nih.gov
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a common method used to determine the apparent affinity of an inhibitor for its target kinase inside living cells. This assay measures the ability of the test compound to competitively displace a tracer bound to a NanoLuc® luciferase-kinase fusion protein. Studies on several potent pan-Eph inhibitors demonstrated their ability to enter cells and engage Eph family targets with IC₅₀ values in the nanomolar range. pnas.org
Functional assays also evaluate the downstream effects of target inhibition. In cancer cell lines, such as those for Ewing's sarcoma, and in cellular models of endometriosis, pan-Eph inhibitors have been shown to decrease ligand-induced phosphorylation of EPHA2/4 and reduce cell viability. pnas.orgresearchgate.net For example, treatment of U-251 MG glioma cells with an ephrinA1-based cytotoxin resulted in a dose-dependent decrease in cell viability, which could be blocked by pre-treatment with an EphA2 ligand, confirming target specificity. aacrjournals.org
Table 2: Cellular Potency of Representative Pan-Eph Inhibitors
| Compound | EPHA2 IC₅₀ (nM) | EPHA4 IC₅₀ (nM) | EPHA5 IC₅₀ (nM) | EPHB2 IC₅₀ (nM) |
|---|---|---|---|---|
| CDD-2693 | 1.0 | 1.0 | 1.0 | 1.0 |
| CDD-2781 | 1.0 | 1.0 | 1.0 | 1.0 |
| CDD-2967 | 1.0 | 1.0 | 1.0 | 1.0 |
| CDD-2968 | 1.0 | 1.0 | 1.0 | 1.0 |
| CDD-2905 | 110 | 1.0 | 1.0 | 1.0 |
| CDD-3167 | 460 | 1.0 | 1.0 | 1.0 |
IC₅₀ values determined by NanoBRET™ Intracellular Kinase Assays. Data sourced from a study on potent pan-ephrin receptor kinase inhibitors. pnas.org
In Vivo Efficacy Evaluation in Disease Models
In vivo studies are performed to evaluate the therapeutic potential of an this compound in living organisms. These models are designed to mimic human diseases and provide crucial information on the compound's efficacy.
Xenograft Models for Cancer Research
Xenograft models, particularly patient-derived xenografts (PDXs), are a cornerstone of preclinical oncology research. oaes.ccnih.gov In these models, human tumor tissue is implanted into immunodeficient mice, creating a system that closely recapitulates the characteristics of the original patient tumor. nih.gov
This compound compounds are evaluated in these models for their ability to inhibit tumor growth. researchgate.net For instance, the efficacy of pan-Eph inhibitors has been demonstrated in models of Ewing's sarcoma, where they reduced tumor cell viability. pnas.orgresearchgate.net The typical endpoint in such studies is the measurement of tumor volume over time compared to a vehicle-treated control group. A significant reduction in tumor growth indicates potential anti-cancer activity. nih.gov For example, in a study of a dual HER3/EGFR antibody, MEHD7945A, treatment led to significant tumor growth inhibition in Calu-3 xenografts. researchgate.net
Animal Models for Neurological Disorders
Eph signaling plays a role in various neurological processes, making Ehp-inhibitors potential therapeutic agents for neurological disorders. medchemexpress.com Animal models that replicate the pathology of these diseases are used to test this hypothesis. aginganddisease.org
For example, in a mouse model of Parkinson's disease induced by α-synuclein preformed fibrils (PFFs), an EHMT1/2 inhibitor was shown to rescue motor impairments and synaptic damage. nih.govnih.gov While not a direct Eph inhibitor, this study exemplifies the methodology used. Mice were treated with the inhibitor following PFF injection, and subsequent behavioral tests (such as rotarod or open-field tests) were conducted to assess motor function. nih.gov Additionally, post-mortem analysis of brain tissue would be performed to measure markers of neurodegeneration and synaptic integrity, such as the levels of tyrosine hydroxylase (TH) and synaptic-related proteins (e.g., PSD95, Synapsin 1). nih.govnih.gov An effective this compound would be expected to show improvements in both behavioral and histopathological outcomes.
Animal Models for Metabolic Diseases
The Eph/ephrin system has been implicated in the regulation of glucose homeostasis and other metabolic processes. unipr.itnih.gov Therefore, Ehp-inhibitors are being investigated for the treatment of metabolic diseases like obesity and type 2 diabetes. digitellinc.commdpi.com
High-fat diet (HFD)-induced obesity in mice is a common model used for these studies. digitellinc.com In one such study, a pan-EphB tyrosine kinase inhibitor, STA-013, was evaluated. The administration of STA-013 resulted in weight loss, a significant reduction in fat mass while preserving lean mass, improved glucose homeostasis, and mitigation of insulin (B600854) resistance. nih.gov Another Eph antagonist, UniPR500, was shown to improve glucose tolerance in both healthy and insulin-resistant mice. unipr.it Key parameters measured in these models include body weight, fat and lean mass composition, blood glucose levels, insulin tolerance, and markers of fatty liver disease. nih.gov
Target Engagement Studies
The crucial first step in the preclinical evaluation of any targeted therapeutic, such as this compound, is to confirm that it directly interacts with its intended molecular target within a biological system. Target engagement studies are designed to provide this confirmation and to quantify the extent of this interaction. For this compound, an inhibitor of the Eph receptor tyrosine kinase family, these studies are paramount to establishing a clear link between its binding to Eph receptors and its ultimate biological effects. selleckchem.com Advanced preclinical assessments employ a variety of sophisticated techniques to measure this engagement, both in simplified biochemical systems and in the more complex environment of living cells.
A comprehensive evaluation of target engagement for an Eph receptor inhibitor like this compound would typically involve a multi-faceted approach, beginning with biochemical assays to determine its direct inhibitory effects on the kinase activity of various Eph family members. This is often followed by cell-based assays that confirm the inhibitor can reach and interact with its target in a more physiologically relevant setting.
Detailed findings from these studies are critical for several reasons. They not only validate the primary mechanism of action but also provide essential data on the inhibitor's potency and selectivity. This information is vital for guiding further preclinical development, including the design of pharmacodynamic and efficacy studies. The following subsections detail the typical methodologies and expected outcomes from such target engagement studies for a novel Eph receptor inhibitor.
Biochemical Assays: Direct Measurement of Eph Kinase Inhibition
Biochemical assays provide the most direct measure of an inhibitor's ability to interfere with the enzymatic activity of its target kinase. For this compound, these assays would involve purified, recombinant Eph receptor kinase domains and a substrate. The rate of substrate phosphorylation is measured in the presence of varying concentrations of the inhibitor to determine its potency.
The key parameter derived from these experiments is the IC50 value , which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value signifies a more potent inhibitor. Another important metric that can be obtained is the inhibition constant (Ki) , which provides a measure of the binding affinity of the inhibitor to the kinase.
To assess the selectivity of this compound, it would be tested against a panel of different Eph receptor kinases (e.g., EphA2, EphB4) and potentially a broader panel of other, unrelated kinases. This allows for the determination of a selectivity profile, which is crucial for predicting potential off-target effects.
| Assay Type | Parameter Measured | Typical Units | Significance for this compound |
| Kinase Activity Assay | IC50 | nM or µM | Quantifies the potency of direct inhibition of Eph receptor kinase activity. |
| Binding Assay | Ki | nM or µM | Measures the binding affinity of the inhibitor to the Eph receptor kinase domain. |
| Kinome Profiling | Selectivity Score | Unitless or Fold-selectivity | Determines the specificity of this compound for Eph receptors versus other kinases. |
This table represents the types of data expected from biochemical assays for an Eph receptor inhibitor. Specific values for this compound are not publicly available.
Cellular Target Engagement: Confirmation in a Physiological Context
While biochemical assays are essential, it is equally important to demonstrate that an inhibitor can engage its target within the complex environment of a living cell. Cellular target engagement assays are designed to provide this confirmation. These assays can measure either the direct binding of the inhibitor to the target protein or the downstream consequences of that binding, such as the inhibition of target-specific signaling pathways.
One powerful technique for directly measuring target engagement in cells is the Cellular Thermal Shift Assay (CETSA) . This method is based on the principle that the binding of a ligand, such as an inhibitor, can stabilize the target protein, making it more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble (undenatured) target protein remaining at each temperature is then quantified. An effective inhibitor will result in a "thermal shift," meaning that the target protein remains soluble at higher temperatures compared to untreated cells. The magnitude of this shift can be correlated with the extent of target engagement.
Another widely used cell-based approach is the NanoBRET™ Target Engagement Assay . This assay utilizes bioluminescence resonance energy transfer (BRET) to measure the displacement of a tracer molecule from the target protein by the test inhibitor in live cells. This provides a quantitative measure of the inhibitor's affinity for its target in a physiological setting.
| Assay Type | Principle | Parameter Measured | Significance for this compound |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein. | Thermal Shift (ΔTm) | Confirms direct binding of this compound to Eph receptors in intact cells. |
| NanoBRET™ Assay | Bioluminescence resonance energy transfer (BRET) between a tracer and the target protein. | IC50 | Quantifies the potency of this compound in displacing a tracer from Eph receptors in live cells. |
| Phosphorylation Inhibition Assay | Measurement of Eph receptor autophosphorylation or downstream substrate phosphorylation. | IC50 | Confirms that target engagement by this compound leads to functional inhibition of the kinase in a cellular context. |
This table represents the types of data expected from cellular target engagement assays for an Eph receptor inhibitor. Specific values for this compound are not publicly available.
The collective data from these biochemical and cellular target engagement studies would provide a robust and detailed understanding of how this compound interacts with its intended targets. This foundational knowledge is indispensable for the continued preclinical development of this compound as a potential therapeutic agent.
Mechanisms of Resistance and Strategies to Overcome Therapeutic Challenges for Ehp Inhibitor 1
Molecular Mechanisms of Acquired Resistance to Eph Kinase Inhibition
The development of resistance to Eph kinase inhibitors can occur through several mechanisms that allow cancer cells to survive and proliferate despite the presence of the drug. These mechanisms often involve the activation of alternative signaling pathways or modifications in the drug's target receptors.
Bypass Signaling Pathway Activation
A primary mechanism of acquired resistance to tyrosine kinase inhibitors is the activation of bypass signaling pathways. nih.govnih.gov In this scenario, tumor cells circumvent the inhibition of the primary target by activating other signaling molecules that can maintain the activity of crucial downstream pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are essential for cell survival and proliferation. nih.gov
For instance, in the context of EGFR inhibitors, resistance can be mediated by the amplification of the MET receptor tyrosine kinase, which then reactivates the PI3K/AKT pathway. nih.govtum.de Similarly, resistance to Eph kinase inhibitors can be driven by the activation of other receptor tyrosine kinases (RTKs) that are not targeted by the specific inhibitor. tum.de This compensatory signaling can restore the downstream signals that were initially blocked by the Eph inhibitor, rendering the treatment ineffective. The activation of these bypass pathways can be caused by genetic mutations or epigenetic modifications that lead to the overexpression or constitutive activation of alternative RTKs. researchgate.net
Role of Specific Eph Receptors in Drug Resistance (e.g., EphA2, EphB4, EphA3)
The expression levels and functional status of specific Eph receptors can significantly influence the development of drug resistance.
EphA2: The EphA2 receptor is frequently overexpressed in various cancers and is associated with poor prognosis and drug resistance. tum.denih.govmdpi.com High levels of EphA2 can mediate resistance to therapies targeting other RTKs, such as EGFR inhibitors, by providing an alternative signaling route. tum.de The oncogenic activities of EphA2 are often linked to non-conventional signaling mechanisms that are independent of its kinase activity, which could pose a challenge for kinase inhibitors like Ehp-inhibitor-1. nih.gov Furthermore, EphA2 can interact with other signaling molecules to promote cell migration and survival, contributing to a more aggressive and resistant tumor phenotype. tum.demdpi.com
EphB4: EphB4 is another member of the Eph family that has been implicated in cancer progression and as a potential therapeutic target. biorxiv.org Overexpression of EphB4 is associated with resistance to certain therapies and has been shown to promote tumor growth. biorxiv.org Inhibition of EphB4 can reduce cancer cell viability, suggesting its importance as a driver of tumor survival. biorxiv.org In the context of a pan-Eph inhibitor like this compound, the level of EphB4 expression and its signaling activity could be a critical determinant of therapeutic response and resistance.
EphA3: The role of EphA3 in cancer is complex, as it can have both tumor-promoting and tumor-suppressing functions depending on the cellular context. nih.gov In some cancers, high expression of EphA3 is linked to a poor prognosis, while in others, it may have a suppressive role. mdpi.com Mutations in EphA3 have been identified in various cancers, and these can either activate or inactivate the receptor, leading to different downstream effects. nih.gov The varied roles of EphA3 suggest that its contribution to drug resistance is likely context-dependent.
| Receptor | Role in Drug Resistance |
| EphA2 | Overexpression is linked to poor prognosis and resistance to other targeted therapies. Can mediate resistance through bypass signaling. tum.denih.gov |
| EphB4 | Overexpression can promote tumor growth and contribute to therapeutic resistance. biorxiv.org |
| EphA3 | Has complex, context-dependent roles; both high expression and inactivating mutations can be associated with cancer progression. nih.govmdpi.com |
Combinatorial Therapeutic Approaches with this compound
To counteract the development of resistance and enhance therapeutic efficacy, combinatorial approaches are being actively investigated. Combining this compound with other anticancer agents can target multiple signaling pathways simultaneously, making it more difficult for cancer cells to develop resistance.
Synergistic Effects with Established Chemotherapeutic Agents
Combining Eph kinase inhibitors with standard chemotherapeutic agents has shown promise in preclinical studies. nih.govnih.gov Chemotherapy-induced cell death can lead to the release of tumor antigens, which may enhance the anti-tumor immune response when combined with targeted therapies. aptitudehealth.comdovepress.com
Targeting EphA2 has been shown to enhance the cytotoxic effects of chemotherapeutic drugs like paclitaxel (B517696) and docetaxel. nih.gov The inhibition of EphA2 signaling can disrupt tumor cell survival pathways, thereby sensitizing the cells to the DNA-damaging or microtubule-stabilizing effects of chemotherapy. nih.gov It is plausible that a pan-Eph inhibitor such as this compound could have similar synergistic effects by broadly targeting Eph-mediated survival signals. nih.govnih.gov Combining therapies can also allow for the use of lower doses of each agent, potentially reducing toxicity while maintaining or even improving efficacy. researchgate.netmdpi.com
| Combination Strategy | Rationale |
| This compound + Chemotherapy | Inhibition of Eph-mediated survival pathways may sensitize cancer cells to the cytotoxic effects of chemotherapy, leading to enhanced tumor cell killing. nih.govnih.gov |
| This compound + Other Targeted Therapies | Simultaneous blockade of multiple oncogenic pathways can prevent the activation of bypass resistance mechanisms. nih.govnih.gov |
Strategies to Mitigate Resistance Development
Several strategies can be employed to mitigate the development of resistance to Eph kinase inhibitors. One approach is the development of next-generation inhibitors that can effectively target resistance mutations. nih.gov Additionally, the use of drugs that can block multiple kinases or parallel signaling pathways may be more effective in preventing resistance. nih.gov
Another strategy is to combine Eph kinase inhibitors with agents that target the identified bypass pathways. For example, if resistance to this compound is found to be mediated by the activation of the MET pathway, a combination with a MET inhibitor could be beneficial. tum.de Rational drug combinations, based on the specific molecular resistance mechanisms identified in a patient's tumor, represent a key direction for overcoming resistance. nih.govnih.gov
Emerging Concepts in Eph Receptor Modulator Design
The complexity of Eph receptor signaling and the challenges of acquired resistance have spurred the development of novel therapeutic strategies beyond traditional kinase inhibitors. tandfonline.com These emerging concepts aim to modulate Eph receptor activity through different mechanisms, potentially offering advantages in terms of specificity and the ability to overcome resistance.
One promising approach is the development of small molecules that act as protein-protein interaction inhibitors (PPIs). mdpi.comnih.gov These molecules are designed to block the interaction between Eph receptors and their ephrin ligands on the cell surface, thereby inhibiting both forward and reverse signaling. nih.govunipr.it This dual inhibition could offer a more comprehensive blockade of the Eph-ephrin system compared to kinase inhibitors that only block intracellular forward signaling. tandfonline.com
Other emerging strategies include the use of monoclonal antibodies, which can be designed to either block or activate Eph receptors, and antibody-drug conjugates that use the Eph receptor to deliver a cytotoxic payload directly to cancer cells. nih.govmdpi.com Peptides and peptidomimetics that mimic the binding of ephrins to Eph receptors are also being explored as a way to modulate receptor activity. mdpi.com These novel approaches hold the potential to provide more effective and durable therapeutic responses by targeting the Eph-ephrin system in ways that may be less susceptible to the resistance mechanisms that affect kinase inhibitors like this compound.
Development of Next-Generation Inhibitors
The emergence of resistance to initial Eph receptor inhibitors has spurred the development of next-generation compounds designed to overcome these limitations. oncotarget.com These efforts are largely focused on creating more potent and selective inhibitors, as well as compounds that can circumvent known resistance mechanisms, such as secondary mutations in the target receptor or activation of bypass signaling pathways. nih.govnih.gov
One key strategy involves the development of pan-Eph inhibitors, which are designed to target multiple Eph receptors simultaneously. tandfonline.com Given the promiscuity of the Eph-ephrin system, where multiple receptors can be co-expressed and potentially compensate for the inhibition of a single receptor, a pan-inhibitory approach may offer a more durable therapeutic effect. tandfonline.com For instance, researchers have identified potent pan-Eph kinase inhibitors through DNA-encoded chemical library screenings, demonstrating efficacy in preclinical models of cancer and endometriosis. pnas.org
Another avenue of development is the creation of inhibitors with novel binding modes or mechanisms of action. For example, type II inhibitors that target the "DFG-out" inactive conformation of the kinase domain have been developed. nih.gov These can offer a different selectivity profile compared to traditional ATP-competitive (type I) inhibitors and may be effective against certain resistance mutations. nih.gov
Furthermore, efforts are underway to develop inhibitors with improved pharmacokinetic properties and reduced off-target effects. For example, starting from the structure of an early Eph antagonist, UniPR129, which had low bioavailability, researchers developed UniPR500, a more selective and orally bioavailable compound. unipr.it
The table below summarizes some of the next-generation Eph receptor inhibitors and their key characteristics.
| Inhibitor | Target(s) | Key Features | Reference(s) |
| NVP-BHG712 | EphB4, c-Raf, c-Src, c-Abl | Specific EphB4 inhibitor; also inhibits other kinases. | cancer.govselleckchem.com |
| ALW-II-41-27 | EphA2 | Potent inhibitor of EphA2. | selleckchem.comaacrjournals.org |
| Sitravatinib (MGCD516) | Multiple RTKs including c-Kit, PDGFRα/β, c-Met, Axl | Multi-targeted kinase inhibitor. | selleckchem.com |
| CDD-2693 | Pan-Eph (EphA2, EphA4, EphA8, EphB4) | Potent pan-Eph inhibitor identified via DNA-encoded chemistry. | pnas.org |
| UniPR500 | EphA receptors | Orally bioavailable and selective Eph antagonist. | unipr.it |
Targeting Protein-Protein Interactions within the Eph-Ephrin System
An alternative and promising strategy to overcome resistance is to move beyond inhibiting the intracellular kinase domain and instead target the extracellular protein-protein interactions (PPIs) between Eph receptors and their ephrin ligands. nih.govbenthamscience.com This approach has several potential advantages. Firstly, it can simultaneously block both the "forward" signaling into the receptor-expressing cell and the "reverse" signaling into the ligand-expressing cell. mdpi.com Kinase inhibitors, by contrast, only block the forward signal. mdpi.com
Secondly, targeting the extracellular domain may lead to greater selectivity, as this region is more diverse across the Eph receptor family compared to the highly conserved intracellular kinase domain. unipr.it This could result in fewer off-target effects. Small molecules, peptides, and monoclonal antibodies are all being explored as PPI inhibitors. nih.govnih.gov
Bile acid derivatives have emerged as a particularly promising class of small molecules that can disrupt the Eph-ephrin interaction. nih.govunipr.it These compounds are designed to bind to the ligand-binding domain of the Eph receptor, thereby preventing the binding of ephrins. mdpi.com For example, UniPR1331, a derivative of lithocholic acid, has been shown to inhibit EphA2 phosphorylation and angiogenesis by blocking the Eph-ephrin interaction. mdpi.com
Peptides and peptidomimetics that mimic the ephrin-binding loop are also being investigated. mdpi.com While early peptides had micromolar affinities, subsequent optimization has led to compounds with nanomolar potency. nih.gov For instance, a cyclic peptide specific for EphA4 has been shown to inhibit ephrin-induced receptor phosphorylation. nih.gov
The table below provides examples of agents that target the Eph-ephrin protein-protein interaction.
| Agent Type | Example(s) | Mechanism of Action | Reference(s) |
| Small Molecule | UniPR1331 | Binds to the extracellular ligand-binding domain of EphA2, preventing ephrin binding. | mdpi.com |
| Peptide | YSA and SWL peptides | High-potency, selective agents for the EphA2 receptor that act as agonists. | mdpi.com |
| Cyclic Peptide | EphA4-specific cyclic peptide | Inhibits ephrin-induced EphA4 phosphorylation. | nih.gov |
| Monoclonal Antibody | Ifabotuzumab (Anti-EphA3) | Targets the EphA3 receptor. | selleckchem.com |
Future Perspectives and Research Directions for Ehp Inhibitor 1 and Eph Targeted Therapies
Exploration of Novel Therapeutic Indications
While Eph receptors have been extensively studied in the context of cancer, their roles in other diseases are increasingly being uncovered. Future research could explore Ehp-inhibitor-1's potential in:
Neurological Disorders: Eph/ephrin signaling is crucial for nervous system development, including axon guidance and synaptic plasticity patsnap.compatsnap.com. Dysregulation of this pathway has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's patsnap.com. Inhibitors like this compound could potentially be developed to modulate these pathways, aiming to prevent or slow disease progression.
Vascular Diseases: The Eph/ephrin system is involved in blood vessel formation and maintenance. Aberrant signaling can contribute to conditions like atherosclerosis and diabetic retinopathy. Targeting specific Eph receptors could help normalize blood vessel growth and function patsnap.com.
Inflammation and Autoimmune Diseases: Emerging evidence suggests Eph receptors play roles in immune cell function and inflammatory responses frontiersin.org. Further investigation into this compound's effects on immune modulation could reveal therapeutic potential in autoimmune or inflammatory conditions.
Tissue Regeneration: Given their role in cell migration and positioning, Eph modulators might find applications in promoting tissue repair and regeneration following injury or disease patsnap.com.
Advanced Methodologies in Drug Discovery for Eph Modulators
The development of effective and selective Eph modulators is an ongoing challenge. Future strategies in drug discovery will likely involve:
DNA-Encoded Chemistry (DEC-Tec): This high-throughput screening method has proven effective in identifying potent and selective Eph receptor kinase inhibitors, such as CDD-2693 and CDD-3167 targeting EPHA2 and EPHA4 pnas.orgpnas.org. Further application of DEC-Tec can accelerate the discovery of novel Eph modulators with improved properties.
Structure-Based Drug Design: Leveraging high-resolution structures of Eph receptors in complex with ligands, peptides, and small molecules provides a wealth of information for rational drug design. This approach is crucial for optimizing binding affinity, selectivity, and pharmacokinetic properties nih.goviucr.org.
Fragment-Based Drug Discovery: Utilizing fragment libraries and computational approaches can identify novel chemical starting points for developing Eph inhibitors with improved potency and selectivity catapult.org.uk.
Targeted Protein Degradation (PROTACs): This emerging field offers a novel strategy to degrade target proteins rather than just inhibiting them. PROTACs could be developed to target Eph receptors, potentially offering a more potent and sustained therapeutic effect mdpi.com.
Artificial Intelligence (AI) and Machine Learning (ML): AI/ML tools can enhance activity prediction, structure-activity relationship (SAR) studies, and molecular design, accelerating the identification and optimization of Eph modulators acs.org.
Biomarker Identification for Patient Stratification and Response Monitoring
Effective patient stratification is critical for precision medicine, ensuring that therapies are administered to those most likely to benefit. Future research should focus on:
Predictive Biomarkers: Identifying Eph receptor expression levels, specific mutations, or downstream signaling pathway activation states that correlate with patient response to Eph inhibitors. For instance, EphA2 overexpression is linked to poor prognosis in several cancers nih.govmdpi.comresearchgate.netmdpi.com, suggesting its potential as a predictive biomarker. Ephrin-A2 has also shown promise as a biomarker for prostate cancer detection cambridge.org.
Monitoring Biomarkers: Developing biomarkers to track treatment efficacy, detect resistance mechanisms, and monitor for potential off-target effects. This could involve analyzing circulating tumor DNA (ctDNA), specific protein levels, or imaging techniques.
Multimodal Biomarker Approaches: Combining different types of biomarkers (e.g., genomic, proteomic, imaging) can provide a more comprehensive understanding of a patient's disease and predict treatment outcomes more accurately mdpi.com.
Translational Pathways to Clinical Application
Bridging the gap between preclinical findings and clinical success requires robust translational strategies:
Preclinical Models: Developing and utilizing more predictive preclinical models (in vitro and in vivo) that accurately recapitulate human disease is essential for validating the efficacy and safety of this compound and related therapies nih.gov.
Clinical Trial Design: Designing biomarker-driven clinical trials is crucial for patient stratification, demonstrating efficacy in specific patient populations, and accelerating regulatory approval. Trials for Eph-targeted agents are already underway for various cancers tandfonline.comtandfonline.combmj.comnih.gov.
Combination Therapies: Exploring combinations of this compound with existing therapies (e.g., chemotherapy, immunotherapy, other targeted agents) could enhance efficacy and overcome resistance mechanisms patsnap.combmj.comfrontiersin.orgoup.com. For example, combining EphA2 inhibitors with bisphosphonates is being considered for breast cancer bone metastasis oup.com.
Addressing Manufacturing and Pharmacokinetics: Optimizing drug formulation, ensuring scalability for manufacturing, and improving pharmacokinetic properties (e.g., solubility, metabolic stability) are vital for successful clinical translation pnas.orgpnas.orgcatapult.org.uk.
Addressing Selectivity and Off-Target Effects
A significant challenge in developing kinase inhibitors, including those targeting Eph receptors, is achieving high selectivity to minimize off-target effects elifesciences.orgnih.govmdpi.com. Future research should focus on:
Developing Highly Selective Inhibitors: Designing molecules that specifically target a particular Eph receptor subtype or a distinct binding site (e.g., ligand-binding domain vs. kinase domain) can improve selectivity nih.govmdpi.com. For instance, peptides like APY have shown specificity for EphA4 iucr.org.
Biased Allosteric Modulators: For G protein-coupled receptors (GPCRs), biased allosteric modulators offer pathway-specific effects, avoiding on-target side effects nih.gov. While not directly applicable to RTKs, the principle of achieving pathway-specific modulation without broad off-target engagement is a valuable concept for Eph inhibitor development.
Understanding Noncanonical Signaling: Eph receptors can exert functions independent of their kinase activity nih.govmdpi.com. Future research must elucidate these noncanonical pathways to ensure that inhibitors effectively target the relevant oncogenic mechanisms without compromising beneficial signaling.
Q & A
Q. What are the primary molecular targets and mechanisms of action of Ehp-inhibitor-1?
this compound is a tyrosine kinase inhibitor targeting Eph receptors, which regulate cell migration, adhesion, and oncogenic signaling. Its mechanism involves competitive binding to the ATP-binding site of Eph kinases, inhibiting autophosphorylation and downstream signaling. Standard assays to validate target engagement include in vitro kinase activity assays (e.g., ADP-Glo™ Kinase Assay) and cellular phosphorylation profiling using phospho-specific antibodies .
Q. How should researchers design dose-response experiments to evaluate this compound efficacy?
Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture IC₅₀ values. Include positive controls (e.g., known Eph inhibitors) and negative controls (e.g., DMSO-only treatment). Replicate experiments at least three times to account for biological variability. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) to calculate potency and efficacy metrics .
Q. What are the recommended in vitro and in vivo models for studying this compound in cancer research?
In vitro: Eph receptor-overexpressing cell lines (e.g., PC3 prostate cancer cells) for migration/invasion assays. In vivo: Xenograft models with EphB4-positive tumors to assess tumor growth inhibition. Ensure pharmacokinetic (PK) studies confirm compound stability and bioavailability in the chosen model .
Advanced Research Questions
Q. How can conflicting data on this compound’s selectivity across Eph receptor subtypes be resolved?
Perform orthogonal validation:
- Use proteome-wide selectivity screening (e.g., KINOMEscan®) to identify off-target effects.
- Apply cryo-EM or X-ray crystallography to compare binding modes across Eph subtypes.
- Analyze cellular context (e.g., receptor dimerization states) that may influence selectivity .
Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?
- Standardize synthesis protocols using HPLC-purified intermediates and quantify impurities via LC-MS.
- Validate each batch with dose-response curves in a reference assay (e.g., inhibition of EphA2 phosphorylation).
- Document synthesis parameters (e.g., temperature, solvent purity) in a batch record template .
Q. How should researchers address contradictory findings in this compound’s pro-apoptotic vs. pro-survival effects?
- Conduct time-resolved assays to differentiate transient vs. sustained signaling effects.
- Use single-cell RNA sequencing to identify subpopulations with divergent responses.
- Validate hypotheses in genetically engineered models (e.g., Eph receptor knockouts) .
Methodological Frameworks
Q. What statistical approaches are optimal for analyzing high-throughput screening data involving this compound?
- Apply Z-score normalization to account for plate-to-plate variability.
- Use Benjamini-Hochberg correction to control false discovery rates in multi-parametric assays.
- Implement machine learning classifiers (e.g., Random Forest) to prioritize hits .
Q. How can the PICO framework structure research questions on this compound’s therapeutic potential?
- Population : Eph receptor-positive cancer cell lines.
- Intervention : this compound treatment at IC₅₀ concentrations.
- Comparison : Untreated cells or cells treated with a pan-kinase inhibitor.
- Outcome : Quantification of apoptosis (e.g., Annexin V/PI staining) and metastasis (e.g., transwell assay) .
Data Management & Reproducibility
Q. What metadata standards ensure reproducibility in this compound studies?
- Follow MIAME (Minimum Information About a Microarray Experiment) for omics data.
- Include raw instrument outputs (e.g., .ab1 files for sequencing) and analysis scripts (e.g., Python/R code) in supplementary materials.
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset archiving .
Q. How to troubleshoot inconsistent results in Eph receptor phosphorylation assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
